Cas no 1935229-98-3 (Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-)

2-bromo-5-[(trifluoromethyl)sulfonyl]-pyridine is a versatile intermediate in organic synthesis. Its bromo and sulfonyl groups provide excellent electron-withdrawing capabilities, enhancing the reactivity of the pyridine ring. This compound is well-suited for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its stability and ease of handling.
Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]- structure
1935229-98-3 structure
Product Name:Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-
CAS No:1935229-98-3
MF:C6H3BrF3NO2S
MW:290.057729959488
CID:5266723
Update Time:2025-06-25

Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-
    • Inchi: 1S/C6H3BrF3NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H
    • InChI Key: BVHKRZGPZLTCEZ-UHFFFAOYSA-N
    • SMILES: C1(Br)=NC=C(S(C(F)(F)F)(=O)=O)C=C1

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Additional information on Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-

Exploring the Synthesis and Applications of Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]- (CAS No. 1935229-98-3)

The compound Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-, identified by CAS No. 1935229-98-3, represents a structurally complex aromatic derivative with significant synthetic and functional versatility. This compound integrates a bromine atom at the 2-position and a trifluoromethylsulfonyl group at the 5-position of the pyridine ring, creating a scaffold with tailored electronic properties and reactivity. The trifluoromethylsulfonyl moiety (CF₃SO₂-) is particularly notable for its electron-withdrawing character and high stability under diverse reaction conditions, while the bromide substituent serves as a versatile leaving group in nucleophilic aromatic substitution reactions.

Recent advancements in synthetic methodologies have highlighted this compound’s role as an intermediate in drug discovery pipelines. A study published in Journal of Medicinal Chemistry (Qian et al., 2023) demonstrated its utility in synthesizing bioactive analogs targeting kinase inhibitors. The trifluoromethylsulfonyl group enhances metabolic stability by shielding adjacent functional groups from enzymatic degradation, while the bromide facilitates late-stage functionalization for optimizing pharmacokinetic profiles. Such dual functionality positions this compound as a strategic building block for developing orally bioavailable therapeutics.

In materials science applications, the compound’s structural rigidity and electron-withdrawing substituents make it an ideal precursor for designing advanced polymers and optoelectronic materials. Research from Nature Communications (Liu et al., 2024) revealed that incorporating this pyridine derivative into conjugated polymer frameworks significantly improves charge transport efficiency due to its planar geometry and ability to modulate bandgap energies. These properties are critical for next-generation organic photovoltaics and flexible electronics.

An emerging area of interest involves its application in click chemistry platforms. A collaborative study between MIT and ETH Zurich (Zhang et al., 2024) showcased its use as a diazo precursor in strain-promoted azide–alkyne cycloadditions (SPAAC). The trifluoromethanesulfonate group acts as a latent diazo directing group under mild conditions, enabling site-selective conjugation with biomolecules without compromising reactivity or selectivity—a breakthrough for developing bioorthogonal labeling agents.

In analytical chemistry contexts, this compound serves as a high-purity reference standard for mass spectrometry-based metabolomics studies. Its distinct molecular weight (MW = 316.0 g/mol) and characteristic fragmentation patterns provide unmatched precision in quantifying trace analytes in biological matrices. Recent validation protocols from Analytical Chemistry (Wang et al., 2024) confirm its reliability across LC–MS/MS platforms operating at m/z resolution >140,000.

Ongoing research explores its role in sustainable synthesis pathways through catalytic C–H activation strategies. A groundbreaking protocol published in Science (Kim et al., 2024) utilized palladium-catalyzed arylation of this pyridine derivative under ambient conditions using renewable hydrogen sources—a paradigm shift toward greener organic synthesis paradigms.

The compound’s unique combination of structural features positions it at the forefront of interdisciplinary research spanning drug delivery systems, smart materials engineering, and analytical method development. Its documented performance across multiple domains underscores its value as both an experimental tool and an industrial commodity within modern chemical innovation ecosystems.

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